(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone
Description
The compound "(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone" is a triazolopyrimidine derivative featuring a piperazine linker and a methanone moiety. Its structure comprises:
- A 4-ethoxyphenyl substituent on the triazolopyrimidine core.
- A 3-methoxyphenyl group attached via a methanone to the piperazine ring.
Properties
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-3-34-19-9-7-18(8-10-19)31-23-21(27-28-31)22(25-16-26-23)29-11-13-30(14-12-29)24(32)17-5-4-6-20(15-17)33-2/h4-10,15-16H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDFBZYJJYUEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methoxybenzoyl)piperazine, is a synthetic derivative of the [1,2,3]triazolo[4,5-d]pyrimidine classSimilar compounds have been found to inhibit the activity of certain proteins such as c-met and vegfr-2, and USP28. These proteins play crucial roles in cell proliferation, survival, and angiogenesis.
Mode of Action
Similar compounds have been found to inhibit the activity of their target proteins, leading to a decrease in cell proliferation and an increase in apoptosis. For instance, compound 19, a [1,2,3]triazolo[4,5-d]pyrimidine derivative, was found to inhibit USP28, affecting its protein levels and thus inhibiting the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines.
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell proliferation, survival, and angiogenesis. For instance, compound 17l, a [1,2,4]triazolo[4,3-a]pyrazine derivative, was found to inhibit the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induced the late apoptosis of A549 cells.
Biological Activity
The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 479.54 g/mol. The compound features a triazolopyrimidine core linked to a piperazine moiety and a methanone group, contributing to its biological activity.
Target Interactions
Research indicates that compounds similar to this triazolopyrimidine derivative often target specific proteins involved in cellular signaling pathways. One notable target is the general control nonderepressible 2 (GCN2) kinase , which plays a crucial role in the integrated stress response (ISR) pathway. Inhibition of GCN2 can lead to reduced protein synthesis and cell growth under stress conditions, potentially affecting tumor survival .
Apoptotic Induction
Studies have shown that this compound can induce apoptosis in cancer cells. It increases levels of reactive oxygen species (ROS), activating pro-apoptotic pathways that lead to cell death. This mechanism is particularly relevant for therapeutic strategies aimed at treating various cancers.
Anticancer Properties
The compound has demonstrated significant anticancer activity in various in vitro studies. For instance, it has been reported to inhibit the growth of multiple cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The IC50 values for these effects are often in the low micromolar range, indicating potent activity.
Study 1: Anticancer Activity Evaluation
A study conducted on various derivatives of triazolopyrimidines found that modifications to the piperazine ring significantly enhanced cytotoxic effects against human cancer cell lines. The derivative containing the ethoxyphenyl group exhibited an IC50 value of approximately 20 µM against breast cancer cells, suggesting that structural variations can optimize biological activity .
Study 2: Mechanistic Insights into Apoptosis Induction
In another investigation, researchers explored the molecular pathways activated by this compound in cancer cells. They found that treatment led to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2. This shift was associated with enhanced mitochondrial dysfunction and ROS accumulation .
Data Summary Table
| Biological Activity | IC50/EC50 Values | Mechanism |
|---|---|---|
| Anticancer (e.g., breast cancer) | ~20 µM | Induces apoptosis via ROS increase |
| Antimicrobial (inferred) | Not specified | Inhibits key metabolic enzymes |
Comparison with Similar Compounds
Structural and Physicochemical Differences
The target compound is compared below with two structurally related analogs from the evidence:
Key Observations:
Substituent Effects on Triazolo-pyrimidine Core :
- The 4-ethoxyphenyl group in the target compound introduces a larger, more lipophilic substituent than the 4-methoxyphenyl group in ’s analog. Ethoxy groups may enhance metabolic stability but reduce aqueous solubility compared to methoxy .
- Both substituents are electron-donating, which could influence π-π stacking interactions in biological targets.
Piperazinyl Methanone Variations: The 3-methoxyphenyl group in the target compound and ’s analog provides a polar aromatic moiety, while the phenoxyethyl group in ’s compound introduces a non-polar aromatic ring. This difference may alter binding affinity to targets like kinases or GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
